molecular formula C26H19N3OS B10969691 N-[4-(phenylamino)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

N-[4-(phenylamino)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B10969691
M. Wt: 421.5 g/mol
InChI Key: QQPKHCSRFPQGJQ-UHFFFAOYSA-N
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Description

N-[4-(phenylamino)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a phenylamino group and a thiophenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(phenylamino)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Formation of the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated quinoline derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative of the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(phenylamino)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Halogenated quinoline derivatives, aniline derivatives, palladium catalysts, and solvents such as toluene or dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

N-[4-(phenylamino)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study protein-ligand interactions and enzyme kinetics.

    Industrial Applications: The compound is investigated for its potential use as a corrosion inhibitor and as a component in specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of N-[4-(phenylamino)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(phenylamino)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide: Unique due to the presence of both phenylamino and thiophenyl groups.

    N-[4-(phenylamino)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide: Similar structure but with a pyridinyl group instead of a thiophenyl group.

    N-[4-(phenylamino)phenyl]-2-(furan-2-yl)quinoline-4-carboxamide: Similar structure but with a furanyl group instead of a thiophenyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C26H19N3OS

Molecular Weight

421.5 g/mol

IUPAC Name

N-(4-anilinophenyl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C26H19N3OS/c30-26(28-20-14-12-19(13-15-20)27-18-7-2-1-3-8-18)22-17-24(25-11-6-16-31-25)29-23-10-5-4-9-21(22)23/h1-17,27H,(H,28,30)

InChI Key

QQPKHCSRFPQGJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

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